Cas no 479028-50-7 (tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate)

Tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate is a versatile carbamate derivative featuring both a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyl-functionalized side chain. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and organic transformations. The cyclopentyl moiety contributes to steric hindrance, influencing reactivity and selectivity in nucleophilic substitutions. The terminal hydroxyl group offers further functionalization potential, enabling conjugation or derivatization in pharmaceutical intermediates and polymer chemistry. Its balanced lipophilicity and reactivity make it suitable for applications requiring controlled release or stepwise synthesis. This compound is typically handled under inert conditions to preserve integrity.
tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate structure
479028-50-7 structure
Product Name:tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate
CAS No:479028-50-7
MF:C12H23NO3
MW:229.315923929214
CID:2647782
PubChem ID:61584824
Update Time:2025-06-13

tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate
    • SCHEMBL10323856
    • AKOS010848287
    • 479028-50-7
    • EN300-5947536
    • Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13(8-9-14)10-6-4-5-7-10/h10,14H,4-9H2,1-3H3
    • InChI Key: SGBZOWLFCATKOO-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(CCO)C1CCCC1)=O

Computed Properties

  • Exact Mass: 229.16779360Da
  • Monoisotopic Mass: 229.16779360Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.8Ų

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tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate Related Literature

Additional information on tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate

tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate (CAS No. 479028-50-7)

tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate (CAS No. 479028-50-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-Cyclopentylglycine Ethyl Ester, is characterized by its unique structural features, which include a tert-butyl carbamate group, a cyclopentyl ring, and a hydroxyethyl moiety. These structural elements contribute to its diverse chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The tert-butyl carbamate group is a common protecting group used in peptide synthesis and organic synthesis to temporarily mask the reactivity of an amine functional group. This group can be easily removed under mild acidic conditions, making it an ideal choice for the synthesis of complex molecules where the protection and deprotection of functional groups are crucial steps. The presence of the cyclopentyl ring adds steric bulk and conformational rigidity to the molecule, which can influence its interactions with biological targets. The hydroxyethyl moiety introduces a hydroxyl group, which can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's solubility and bioavailability.

Recent studies have highlighted the potential of tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel GABA receptor modulators. GABA receptors play a critical role in the central nervous system (CNS), and modulating their activity has been shown to have therapeutic benefits in conditions such as anxiety disorders, epilepsy, and sleep disorders. The unique structure of tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate allows for fine-tuning of the pharmacological properties of these modulators, potentially leading to more effective and selective drugs.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate as a building block for the synthesis of small molecules targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes, and their modulation has emerged as a promising strategy for treating diseases such as cancer and neurodegenerative disorders. The ability to precisely control the structure and reactivity of this compound makes it an attractive candidate for developing PPI inhibitors with high specificity and potency.

The synthetic versatility of tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate has also been leveraged in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. This approach can improve the pharmacokinetic properties of drugs, such as their stability, solubility, and bioavailability. A recent study in European Journal of Medicinal Chemistry reported the successful use of tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate as a prodrug intermediate for enhancing the oral bioavailability of a poorly soluble anticancer agent.

In addition to its applications in drug discovery and development, tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate has been studied for its potential use in materials science. Researchers at a leading materials science institute have investigated its role in the synthesis of functional polymers with tunable properties. These polymers have applications in areas such as drug delivery systems, tissue engineering, and advanced coatings. The ability to incorporate this compound into polymer structures allows for precise control over their physical and chemical characteristics, opening up new possibilities for innovative materials.

The safety profile of tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate is another important consideration for its use in various applications. Toxicological studies have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, like any chemical substance, it should be used with caution and proper safety measures should be followed to ensure safe handling and storage.

In conclusion, tert-butyl N-cyclopentyl-N-(2-hydroxyethyl)carbamate (CAS No. 479028-50-7) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific fields.

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